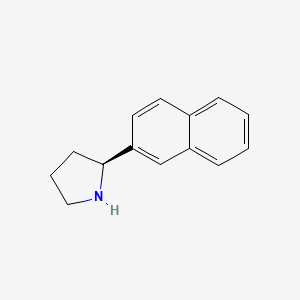

(S)-2-(Naphthalen-2-yl)pyrrolidine

Description

Systematic IUPAC Nomenclature and CAS Registry

The systematic IUPAC name for this compound is (S)-2-(naphthalen-2-yl)pyrrolidine , reflecting its core structure: a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the second carbon by a naphthalen-2-yl group. The stereochemical descriptor (S) denotes the absolute configuration of the chiral center at the second carbon of the pyrrolidine ring.

The CAS Registry Number for the racemic form of this compound is 100710-37-0 . While the specific CAS number for the enantiopure (S)-isomer is not explicitly listed in available sources, enantiomers typically share the same CAS number unless resolved and registered separately. The molecular formula is C₁₄H₁₅N , with a molecular weight of 197.28 g/mol , consistent across both enantiomers.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (S)-2-(naphthalen-2-yl)pyrrolidine | |

| CAS Registry Number | 100710-37-0 (racemic) | |

| Molecular Formula | C₁₄H₁₅N | |

| Molecular Weight | 197.28 g/mol |

Structural Isomerism and Stereochemical Descriptors

The compound exhibits structural isomerism and stereoisomerism . Structural isomers could arise from variations in the substitution pattern of the naphthalene group (e.g., naphthalen-1-yl vs. naphthalen-2-yl) or the position of the substituent on the pyrrolidine ring (e.g., 3-(naphthalen-2-yl)pyrrolidine). However, the defining feature of this molecule is its chirality at the second carbon of the pyrrolidine ring, leading to two enantiomers: (S)-2-(naphthalen-2-yl)pyrrolidine and its mirror image, (R)-2-(naphthalen-2-yl)pyrrolidine .

The Cahn-Ingold-Prelog (CIP) priority rules determine the (S) configuration. At the chiral center (C2), the substituents are prioritized as follows:

- Naphthalen-2-yl group (highest priority due to its aromatic system and branching),

- Pyrrolidine ring (treated as a –CH₂–NH–CH₂–CH₂– chain for priority purposes),

- Hydrogen atom (lowest priority).

When the lowest-priority group (hydrogen) is oriented away from the viewer, the remaining substituents form a counterclockwise sequence, confirming the (S) configuration.

Synonym Compendium and Alternative Representations

This compound is referenced under multiple synonyms and alternative representations in chemical literature and databases:

- (S)-2-(2-Naphthyl)pyrrolidine (common trivial name emphasizing the naphthyl substitution).

- (S)-2-Naphthalen-2-yl-pyrrolidine (simplified hyphenated form).

- L-2-(Naphthalen-2-yl)pyrrolidine (historical notation using L/D nomenclature, though less common for non-amino acids).

Structural representations include:

- Linear SMILES :

C1CC[C@H](N1)C2=CC3=CC=CC=C3C=C2(highlighting the stereocenter with the@symbol). - Condensed formula : C₁₄H₁₅N, emphasizing the connectivity of the naphthalene and pyrrolidine moieties.

The compound’s InChIKey (a hashed version of the International Chemical Identifier) is ASDMHFSTBKLKST-UHFFFAOYSA-N for the racemic mixture, though the (S)-enantiomer would have a distinct stereodescriptor in its full InChI string.

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

(2S)-2-naphthalen-2-ylpyrrolidine |

InChI |

InChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2/t14-/m0/s1 |

InChI Key |

ASDMHFSTBKLKST-AWEZNQCLSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1CC(NC1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Naphthalen-2-yl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -30°C to +50°C .

Industrial Production Methods

Industrial production of (S)-2-(Naphthalen-2-yl)pyrrolidine may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

- Oxidizing agents: Potassium permanganate, chromium trioxide.

- Reducing agents: Lithium aluminum hydride, sodium borohydride.

- Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

(S)-2-(Naphthalen-2-yl)pyrrolidine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including as a ligand for various receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Mechanism of Action

The mechanism of action of (S)-2-(Naphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key differences between (S)-2-(Naphthalen-2-yl)pyrrolidine and related compounds:

Key Comparative Findings

Stereochemical Impact

- The (S)-configuration in (S)-2-(Naphthalen-2-yl)pyrrolidine confers superior enantioselectivity in catalytic applications compared to racemic analogues like 1-(Naphthalen-2-yl)pyrrolidine (2n). For example, (S)-2-(Morpholinomethyl)pyrrolidine achieves 95% optical yield in ketone reductions, highlighting the importance of stereochemistry .

Substituent Effects

- Naphthalene position : The naphthalen-2-yl group in the target compound offers distinct π-stacking interactions compared to naphthalen-1-yl derivatives (e.g., R-Naphthalen-1-yl-pyrrolidin-2-ylmethyl-amine), which may alter binding affinity in biological systems .

- Functional groups: Morpholinomethyl substituents (as in (S)-2-(Morpholinomethyl)pyrrolidine) enhance hydrogen-bonding capacity, improving catalytic efficiency in asymmetric reactions, whereas naphthyl groups prioritize hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.